(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound contains an imidazole ring, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (1-Methyl-1 H -imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1 H -imidazole or by treating 2-acyl-1 H -imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The stable (1-methyl-1 H -imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH 3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Chemical Reactions Analysis
The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . This suggests that the compound could undergo similar reactions.Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Biological Activities
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone and its derivatives have been synthesized and evaluated for various biological activities. These compounds are known for their herbicidal, insecticidal, antimicrobial, and antimycobacterial properties. For instance, certain derivatives exhibit favorable herbicidal and insecticidal activities, highlighting their potential in agricultural applications (Wang et al., 2015). Moreover, derivatives like [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones have shown significant antimicrobial and antimycobacterial activities, with some compounds being as potent as standard drugs like ciprofloxacin and ethambutol (Narasimhan et al., 2011).
Optical Properties and Material Applications
These compounds also possess interesting optical properties, which have implications in the development of low-cost materials. For instance, a series of derivatives were found to show remarkable Stokes' shift range and quantum yields, making them suitable for creating luminescent materials. The ability to tune these optical properties based on the chemical structure of the substituent is particularly notable (Volpi et al., 2017).
Pharmaceutical Applications
In the pharmaceutical sector, these compounds and their derivatives have been explored for their potential as therapeutic agents. For example, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Shah et al., 2014). Similarly, derivatives like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones have been synthesized and shown good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the literature, imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-22-10-9-21-19(22)28(25,26)16-12-23(13-16)18(24)14-5-4-6-15(11-14)27-17-7-2-3-8-20-17/h2-11,16H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRIMKSUIUIMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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